The synthesis of gadoxate involves several key steps. Initially, the process begins with commercially available N-ethyl-L-tyrosinamide, which undergoes aminolysis with an excess of ethylenediamine. This is followed by catalytic hydrogenation to yield S-1-(4-ethoxybenzyl)-3-azapentane-1,5-diamine trihydrochloride. For large-scale production, the ester form of tyrosine is reduced to its corresponding alcohol using sodium borohydride in methanol. The resulting chiral triamine is then converted into the nonstoichiometric sodium salt of ethoxybenzyl diethylenetriaminepentaacetic acid. The final complexation with gadolinium(III) oxide occurs in water at elevated temperatures (80 ºC), producing gadoxate through a series of purification steps, including filtration and pH adjustment. The product typically achieves a purity greater than 98% as determined by high-performance liquid chromatography .
Gadoxate's molecular structure can be represented as follows:
The structure features a gadolinium ion coordinated to a chelating ligand composed of a diethylenetriaminepentaacetic acid backbone with an ethoxybenzyl group. This configuration enables gadoxate to exhibit paramagnetic properties essential for MRI contrast enhancement. The presence of two chiral centers results in the formation of diastereomers that can be separated and analyzed using chiral high-performance liquid chromatography .
Gadoxate participates in several chemical reactions primarily related to its interaction with biological systems and its role as a contrast agent. Upon administration, it undergoes hepatic uptake via organic anion transporting polypeptides, leading to its excretion into the biliary tract. This mechanism is crucial for its function in MRI, where the compound enhances the T1 relaxation time in liver tissues due to its paramagnetic properties. Additionally, gadoxate can react with various biological molecules, influencing its pharmacokinetics and biodistribution within the body .
The mechanism of action for gadoxate involves its selective uptake by hepatocytes following intravenous administration. Once in the bloodstream, gadoxate is transported into liver cells through specific transporters. Within these cells, it alters the magnetic properties of surrounding water protons during MRI scans, resulting in enhanced image contrast. The reduction in T1 relaxation time correlates with the concentration of gadoxate in liver tissues, allowing for accurate assessment of liver function and disease severity .
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5